REACTION_CXSMILES
|
C(O[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=3)=[CH:13][CH:14]=2)[C:9]([OH:25])=[C:8]([C:26]([O:28][CH3:29])=[O:27])[N:7]=1)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Pd].C(OCC)(=O)C>[OH:25][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[C:12]([O:16][C:17]3[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=3)[CH:11]=2)[C:6]([CH3:5])=[N:7][C:8]=1[C:26]([O:28][CH3:29])=[O:27] |f:1.2.3|
|
Name
|
6c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC(=C(C2=CC(=CC=C12)OC1=CC=C(C=C1)OC)O)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 6-8 hrs until completion of reaction (6c <0.5%)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 4-blade impeller
|
Type
|
CUSTOM
|
Details
|
The flask can then be vacuum-purged with nitrogen (3×)
|
Type
|
CUSTOM
|
Details
|
vacuum-purged with hydrogen (3×)
|
Type
|
TEMPERATURE
|
Details
|
The flask can then be cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
the head space purged with nitrogen three times
|
Type
|
FILTRATION
|
Details
|
filtered through glass microfiber
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
The filtrate can be concentrated
|
Type
|
CUSTOM
|
Details
|
precipitated from cold methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50±5° C.
|
Reaction Time |
7 (± 1) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(N=C(C2=CC=C(C=C12)OC1=CC=C(C=C1)OC)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |